2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate
Description
2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate is a coumarin derivative featuring a pyridin-2-yl substituent at the C-3 position and an acetyloxy group at C-6. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.
Properties
IUPAC Name |
(2-oxo-3-pyridin-2-ylchromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-6-5-11-8-13(14-4-2-3-7-17-14)16(19)21-15(11)9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKUKHMUQZYBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-hydroxyacetophenone with pyridine-2-carbaldehyde in the presence of a base to form the intermediate 3-(pyridin-2-yl)-2H-chromen-2-one. This intermediate is then acetylated using acetic anhydride to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Chemical Reactions Analysis
2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds within the chromene class, including 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate, exhibit promising anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing potential for further development as an anticancer agent. For instance, related compounds have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7) .
2. Anti-inflammatory and Antioxidant Properties
The compound's structure suggests it may possess anti-inflammatory and antioxidant capabilities. Chromenes are known for their ability to modulate inflammatory pathways, making them candidates for treating conditions associated with oxidative stress .
Biological Studies
1. Enzyme Inhibition
The interactions of 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate with various biological targets have been studied, particularly its role in enzyme inhibition. The compound may inhibit specific enzymes involved in disease pathways, providing a basis for drug development targeting these enzymes .
Material Science Applications
1. Development of New Materials
The unique structural attributes of 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate allow for exploration in material science. Its potential use in creating materials with specific optical or electronic properties is under investigation, which could lead to advancements in organic electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exhibiting anticancer activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects at C-3
The C-3 substituent significantly influences the physicochemical and biological properties of coumarin derivatives. Key analogues include:
Table 1: Structural and Molecular Comparison
Key Observations :
Spectral and Electronic Properties
NMR Spectroscopy
- 13C NMR Data : For 2-oxo-2H-chromen-3-yl acetate, the C-3 carbon resonates at 136.36 ppm . Substitution with pyridin-2-yl is expected to deshield this carbon further due to electron-withdrawing effects, though direct data for the target compound are unavailable.
- Fluorescence : Coumarin-3-yl benzoates exhibit strong fluorescence in the solid state (λem ≈ 450–500 nm) . The pyridin-2-yl group may redshift emission maxima via extended conjugation.
Biological Activity
2-Oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate, also known by its CAS number 1157-93-3, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C16H11NO4
- Molecular Weight : 281.26 g/mol
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of coumarin derivatives, including 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate. The compound exhibits significant activity against various pathogens:
-
Fungal Activity :
- The compound demonstrated potent antifungal activity against Candida albicans and Candida tropicalis, with minimum inhibitory concentration (MIC) values reported as low as 0.067 µmol/mL .
- In a comparative study, it was found that modifications at the C-7 position of coumarins enhance antifungal efficacy, suggesting structural optimization can lead to better bioactivity .
-
Bacterial Activity :
- Some derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. The specific activity of 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate against bacterial strains remains to be fully characterized.
Anti-inflammatory Activity
The anti-inflammatory potential of coumarin derivatives is well-documented. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic effects in inflammatory diseases .
Anticancer Activity
Research has also explored the anticancer properties of coumarin derivatives:
- Certain studies suggest that 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators .
The biological activity of 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
- Modulation of Gene Expression : It has been suggested that coumarins can influence gene expression related to apoptosis and cell survival pathways.
- Antioxidant Properties : Coumarins are known for their ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Case Studies
Several case studies have highlighted the effectiveness of coumarin derivatives, including 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate:
- Study on Antifungal Efficacy :
- Anti-inflammatory Effects :
Summary Table
Q & A
(Basic) What synthetic routes are recommended for preparing 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate?
The synthesis typically involves constructing the coumarin core followed by functionalization. A common approach is the Pechmann condensation , where a phenol derivative (e.g., resorcinol) reacts with a β-keto ester under acidic conditions to form the coumarin scaffold. The pyridin-2-yl group at the 3-position can be introduced via Suzuki-Miyaura cross-coupling using a boronic acid derivative of pyridine . Acetylation of the 7-hydroxy group is achieved using acetic anhydride in the presence of a base (e.g., pyridine) to prevent side reactions . For example, a similar compound, 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, was synthesized via acetylation under reflux conditions .
(Basic) How is the structure of this compound confirmed spectroscopically?
Key characterization methods include:
- 1H/13C NMR : The acetyl group (δ ~2.3 ppm for CH₃ and ~170 ppm for carbonyl) and pyridin-2-yl protons (δ 7.5–8.5 ppm aromatic signals) are diagnostic. Coumarin carbonyl (C=O) appears at δ ~160 ppm in 13C NMR .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) confirm the molecular weight (e.g., 323.34 g/mol for a related compound ).
- X-ray crystallography : Used to resolve ambiguities in substituent positioning, as demonstrated for 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate .
(Advanced) How can discrepancies in NMR data between synthesized batches be resolved?
Inconsistent NMR signals may arise from residual solvents , polymorphism , or rotamers . Strategies include:
- Recrystallization : Purify using ethanol or methanol to isolate the most stable polymorph .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve overlapping signals. For example, coupling patterns in the pyridine ring (meta/para protons) can be clarified using COSY .
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the acetyl group) causing signal splitting .
(Advanced) What strategies optimize the acetylation of the 7-hydroxy group?
Yield improvements focus on:
- Reagent stoichiometry : Use excess acetic anhydride (1.5–2.0 eq.) to drive the reaction to completion.
- Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Temperature control : Maintain 50–60°C to balance reaction rate and by-product formation. Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) .
(Basic) What are the key physicochemical properties of this compound?
Predicted properties (based on analogs ):
- Molecular weight : ~323.34 g/mol (C19H17NO4).
- Density : 1.246 ± 0.06 g/cm³.
- Boiling point : ~515.1 ± 50.0°C.
- Solubility : Likely soluble in DMSO, acetone, or dichloromethane due to the acetyl and pyridyl groups.
(Advanced) How to design analogs for structure-activity relationship (SAR) studies?
- Modify substituents : Vary the pyridin-2-yl group (e.g., pyridin-3-yl, substituted pyridines) or replace the coumarin oxygen with sulfur.
- Functional group interconversion : Replace the acetyl group with carbamates or sulfonates to alter polarity .
- Computational docking : Use software like AutoDock to predict binding affinities for biological targets (e.g., kinases) .
(Basic) Which solvents are suitable for recrystallization?
Ethanol and methanol are preferred due to their moderate polarity and ability to dissolve coumarin derivatives. Mixed solvents (e.g., ethanol/water) can improve crystal quality .
(Advanced) How to address low reactivity in nucleophilic substitution at the 3-position?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
